isocudraniaxanthone B

Description

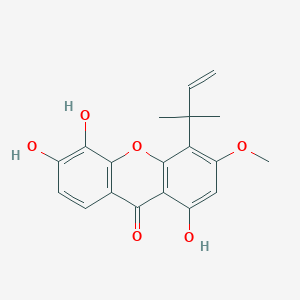

Structure

3D Structure

Properties

IUPAC Name |

1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-5-19(2,3)14-12(24-4)8-11(21)13-15(22)9-6-7-10(20)16(23)17(9)25-18(13)14/h5-8,20-21,23H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELOBHLTYBBGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isocudraniaxanthone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocudraniaxanthone B is a prenylated xanthone that has been isolated from plant sources such as Garcinia vieillardii. This document provides a detailed overview of its physicochemical properties, compiled from available scientific literature. It includes key data on its molecular structure, physical characteristics, and spectral properties. Furthermore, this guide outlines the experimental protocols for the isolation and biological evaluation of isocudraniaxanthone B, with a particular focus on its notable antimalarial activity. The information presented herein is intended to serve as a valuable technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Isocudraniaxanthone B is a naturally occurring xanthone derivative. Its core structure consists of a xanthen-9-one scaffold substituted with hydroxyl, methoxy, and a prenyl group.

Molecular and Physical Data

A summary of the key quantitative data for isocudraniaxanthone B is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₆ | [1] |

| Molecular Weight | 342.34 g/mol | [1] |

| CAS Number | 199851-52-0 | [1] |

| Appearance | Yellow solid | |

| Melting Point | Not reported | |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other organic solvents. |

Spectral Data

The structural elucidation of isocudraniaxanthone B has been established through various spectroscopic techniques. A summary of the available spectral data is provided below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Isocudraniaxanthone B (Note: These are predicted values based on the analysis of similar xanthone structures and require experimental verification.)

| Position | Predicted δC (ppm) | Predicted δH (ppm) (Multiplicity, J in Hz) |

| 1 | 161.5 | - |

| 2 | 108.0 | 6.4 (s) |

| 3 | 165.0 | - |

| 4 | 93.0 | 6.3 (s) |

| 4a | 156.0 | - |

| 5 | 145.0 | - |

| 6 | 137.0 | - |

| 7 | 120.0 | 7.3 (d, 8.5) |

| 8 | 110.0 | 6.9 (d, 8.5) |

| 8a | 103.0 | - |

| 9 | 182.0 | - |

| 9a | 151.0 | - |

| 10 | 104.0 | - |

| 3-OCH₃ | 56.0 | 3.9 (s) |

| 1' | 28.0 | 3.4 (d, 7.0) |

| 2' | 123.0 | 5.2 (t, 7.0) |

| 3' | 132.0 | - |

| 4' | 26.0 | 1.8 (s) |

| 5' | 18.0 | 1.7 (s) |

1.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

Xanthones typically exhibit characteristic UV absorption bands. For isocudraniaxanthone B, the expected absorption maxima are in the ranges of 240-260 nm, 310-330 nm, and 350-380 nm.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of isocudraniaxanthone B is expected to show absorption bands corresponding to its functional groups.

Table 3: Expected Infrared Absorption Bands for Isocudraniaxanthone B

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretching (phenolic) |

| 3100-3000 | C-H stretching (aromatic) |

| 2970-2850 | C-H stretching (aliphatic) |

| 1650-1630 | C=O stretching (conjugated ketone) |

| 1620-1580 | C=C stretching (aromatic) |

| 1280-1180 | C-O stretching (aryl ether) |

1.2.4. Mass Spectrometry (MS)

The mass spectrum of isocudraniaxanthone B would show a molecular ion peak [M]⁺ at m/z 342. The fragmentation pattern would likely involve the loss of methyl and prenyl groups.

Experimental Protocols

Isolation and Purification of Isocudraniaxanthone B

The following is a general procedure for the isolation of isocudraniaxanthone B from Garcinia vieillardii, based on common phytochemical extraction and chromatography techniques.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., stem bark of Garcinia vieillardii) is extracted exhaustively with a suitable organic solvent such as methanol or ethyl acetate at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: The ethyl acetate fraction, which is expected to contain xanthones, is then subjected to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing isocudraniaxanthone B are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column to yield the pure compound.

In Vitro Antimalarial Activity Assay

Isocudraniaxanthone B has demonstrated significant activity against the chloroquine-resistant W2 strain of Plasmodium falciparum.[2]

Reported Activity:

-

IC₅₀: 3.2 µg/mL[2]

The following is a generalized protocol for assessing the in vitro antimalarial activity.

Methodology:

-

Parasite Culture: The chloroquine-resistant strain of P. falciparum is maintained in continuous culture in human erythrocytes.

-

Drug Preparation: A stock solution of isocudraniaxanthone B is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Incubation: The synchronized parasite culture is incubated with the different concentrations of isocudraniaxanthone B in 96-well microplates for 48 hours.

-

Growth Inhibition Assay: After incubation, parasite growth is quantified using a fluorescent DNA-intercalating dye such as SYBR Green I.

-

Data Analysis: The fluorescence intensity, which is proportional to the parasite density, is measured using a microplate reader. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Biological Activity and Signaling Pathways

The primary reported biological activity of isocudraniaxanthone B is its antimalarial effect. While the precise mechanism of action and the signaling pathways it may modulate have not been extensively studied, many xanthones are known to exert their effects through various mechanisms, including the inhibition of parasitic enzymes and interference with parasite-specific metabolic pathways. Further research is required to elucidate the specific molecular targets of isocudraniaxanthone B in P. falciparum.

Conclusion

Isocudraniaxanthone B is a promising natural product with demonstrated antimalarial activity. This technical guide consolidates the available physicochemical data and provides standardized experimental protocols to facilitate further research and development. The comprehensive information presented here serves as a foundational resource for scientists working towards the potential therapeutic applications of this and related xanthone compounds. Future studies should focus on completing the physicochemical characterization, elucidating the mechanism of action, and exploring the broader pharmacological potential of isocudraniaxanthone B.

References

Isocudraniaxanthone B: A Technical Overview of its Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a naturally occurring xanthone that has garnered interest for its biological activities. This technical guide provides a comprehensive summary of the currently available information on its chemical structure. While initially reported in some commercial databases as being isolated from Calophyllum caledonicum, the primary scientific literature indicates its isolation from Garcinia vieillardii[1][2]. Xanthones, a class of polyphenolic compounds, are widely distributed in higher plants and are known for their diverse pharmacological properties.

Chemical Structure and Properties

Isocudraniaxanthone B is characterized by a tricyclic xanthen-9-one core. The precise arrangement of its substituents has been determined through spectroscopic analysis, although detailed stereochemical information is not extensively reported in publicly available literature.

Physicochemical Properties

A summary of the known physicochemical properties of Isocudraniaxanthone B is presented in Table 1. This data is compiled from various chemical databases and the primary isolation literature.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₆ | MedchemExpress |

| Molecular Weight | 342.34 g/mol | MedchemExpress |

| CAS Number | 199851-52-0 | MedchemExpress |

| Appearance | Not Reported | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

| Biological Activity | Antimalarial (IC₅₀ = 3.2 µg/mL against Plasmodium falciparum) | MedchemExpress[1][2] |

Spectroscopic Data

Stereochemistry

The stereochemistry of Isocudraniaxanthone B has not been definitively established in the available scientific literature. The presence of chiral centers would give rise to stereoisomers, but without specific studies on its absolute configuration, such as X-ray crystallography or chiral chromatography, its three-dimensional structure remains unconfirmed.

Visualization of Chemical Structure

The two-dimensional chemical structure of Isocudraniaxanthone B is presented below. It is important to note that this representation does not imply any specific stereochemistry.

References

Isocudraniaxanthone B: A Technical Guide to Natural Sources and Biosynthesis

Introduction

Isocudraniaxanthone B is a prenylated xanthone, a class of secondary metabolites known for their diverse and potent biological activities. Found primarily in the plant kingdom, these compounds have garnered significant interest from researchers in pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources of isocudraniaxanthone B, its proposed biosynthetic pathway, and the experimental methodologies employed for its isolation and characterization. The information is tailored for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Natural Sources of Isocudraniaxanthone B

The principal natural source of isocudraniaxanthone B is the plant Cudrania tricuspidata, a member of the Moraceae family.[1][2][3][4][5][6][7] This plant has a history of use in traditional East Asian medicine.[1] The compound is not uniformly distributed throughout the plant; it is most concentrated in the root bark , with the roots also serving as a significant source.[1][2][5][6][7]

| Compound Name | Plant Part | Yield (% of Dried Weight) | Reference |

| Cudraxanthone L | Root Bark | 0.017% | [1] |

| Cudratricusxanthone A | Root Bark | 0.026% | [1] |

| Isocudraxanthone K | Root Bark | 0.025% | [1] |

| Cudraxanthone H | Root Bark | 0.071% | [1] |

Biosynthesis of Isocudraniaxanthone B

The complete biosynthetic pathway for isocudraniaxanthone B has not been fully elucidated. However, based on the established pathways for other plant xanthones, a proposed route can be constructed. The pathway begins with the shikimate pathway and involves the formation of a benzophenone intermediate, followed by cyclization and subsequent modifications like hydroxylation and prenylation.[8][9][10][11]

The proposed biosynthetic pathway involves the following key stages:

-

Formation of Benzophenone Precursor : The synthesis initiates via the shikimate pathway, producing precursors from glycolysis (phosphoenolpyruvate) and the pentose phosphate pathway (erythrose 4-phosphate).[8][11] This leads to the formation of L-phenylalanine. Concurrently, the acetate-malonate pathway produces malonyl-CoA. These precursors converge to form a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone.[8][10][12]

-

Oxidative Cyclization : The benzophenone intermediate undergoes a regioselective, oxidative intramolecular coupling reaction. This cyclization forms the characteristic tricyclic dibenzo-γ-pyrone scaffold of xanthones. For many xanthones, this results in a core structure like 1,3,7-trihydroxyxanthone (1,3,7-THX).[8][9]

-

Hydroxylation : To achieve the specific hydroxylation pattern of isocudraniaxanthone B, additional hydroxyl groups are enzymatically added to the xanthone core.

-

Prenylation : The final characteristic modifications are two separate prenylation steps. Aromatic prenyltransferases (PTs) catalyze the addition of isoprenoid moieties, typically dimethylallyl pyrophosphate (DMAPP), to the xanthone nucleus at specific positions.[13][14] This step is critical for the bioactivity of many xanthones.

Experimental Protocols

The isolation and structural elucidation of isocudraniaxanthone B rely on a combination of extraction, chromatographic, and spectroscopic techniques.

This protocol is a generalized procedure based on methodologies reported for isolating prenylated xanthones from C. tricuspidata root bark.[2][6][7]

-

Preparation of Plant Material : Air-dried root bark of C. tricuspidata is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered material is exhaustively extracted with methanol (MeOH) or ethanol (EtOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Prenylated xanthones are typically enriched in the CH₂Cl₂ and EtOAc fractions.

-

Column Chromatography : The bioactive fraction (e.g., EtOAc) is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, typically n-hexane-EtOAc or CHCl₃-MeOH, to yield several sub-fractions.

-

Further Purification : Sub-fractions showing the presence of the target compound (monitored by TLC) are further purified using repeated column chromatography on Sephadex LH-20 (eluting with MeOH) and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure isocudraniaxanthone B.

The definitive structure of the isolated compound is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.[2][15]

-

Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula of the compound.

-

1D NMR Spectroscopy :

-

¹H NMR : Provides information on the number, environment, and connectivity of protons in the molecule. Chemical shifts (δ), coupling constants (J), and signal multiplicity are analyzed.[16]

-

¹³C NMR : Determines the number and type of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).

-

-

2D NMR Spectroscopy : These experiments are crucial for establishing the complete chemical structure.

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons within a spin system.[16]

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C).[17]

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different fragments of the molecule and establishing the overall carbon skeleton.[17]

-

Isocudraniaxanthone B is a significant natural product isolated from the root bark of Cudrania tricuspidata. Its biosynthesis is proposed to follow the general pathway for plant xanthones, involving a benzophenone intermediate and subsequent cyclization and prenylation steps. The isolation and characterization of this compound require a systematic application of chromatographic and advanced spectroscopic methods. This guide provides a foundational understanding for researchers aiming to explore the chemical and pharmacological properties of isocudraniaxanthone B and related prenylated xanthones.

References

- 1. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]

- 2. Cytotoxic xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic isoprenylated xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoprenylated xanthones and flavonoids from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Components of Root Bark of Cudrania tricuspidata l.1,2 Structures of Four New Isoprenylated Xanthones, Cudraxanthones A, B, C and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prenylated xanthones from the root bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Xanthones from the Root Bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 9. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens [mdpi.com]

- 10. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Molecular Cloning and Characterization of a Xanthone Prenyltransferase from Hypericum calycinum Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

isocudraniaxanthone B CAS number and molecular formula C19H18O6

An In-depth Examination of a Promising Bioactive Xanthone

CAS Number: 199851-52-0[1][2] Molecular Formula: C₁₉H₁₈O₆[1][2]

This technical guide provides a comprehensive overview of isocudraniaxanthone B, a prenylated xanthone with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction

Isocudraniaxanthone B is a naturally occurring xanthone, a class of heterocyclic compounds known for their diverse biological activities. It has been isolated from plant species such as Calophyllum caledonicum. While research specifically on isocudraniaxanthone B is emerging, the broader family of xanthones, particularly those isolated from the root bark of Cudrania tricuspidata, has been extensively studied, revealing a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] This guide synthesizes the available data on isocudraniaxanthone B and related compounds to provide a detailed resource for future research.

Chemical Structure:

Caption: Chemical structure of Isocudraniaxanthone B.

Biological Activities and Therapeutic Potential

While direct studies on isocudraniaxanthone B are limited, research on analogous xanthones provides a strong indication of its potential therapeutic applications.

Anticancer Activity

Numerous xanthones isolated from Cudrania tricuspidata have demonstrated significant cytotoxic effects against various human tumor cell lines.[6][7] The proposed mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death). Studies on related compounds suggest that isocudraniaxanthone B may inhibit cancer cell proliferation and trigger apoptotic pathways.

Anti-inflammatory Activity

Xanthone derivatives have been shown to possess potent anti-inflammatory properties.[4][8][9] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as the NF-κB pathway.[8][9] Compounds isolated from Cudrania tricuspidata have been observed to decrease the production of inflammatory cytokines like IL-6 and IL-8.[4]

Neuroprotective Effects

Several xanthones have exhibited neuroprotective activities in various experimental models.[10][11][12][13][14] These compounds have been shown to protect neuronal cells from oxidative stress-induced cell death.[12][13] The neuroprotective potential of xanthones makes them interesting candidates for the investigation of treatments for neurodegenerative diseases.

Data Presentation

The following table summarizes the cytotoxic activity of several xanthones isolated from Cudrania tricuspidata against various cancer cell lines. This data provides a comparative basis for anticipating the potential efficacy of isocudraniaxanthone B.

| Compound Name | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Cudratricusxanthone E | HCT-116 | 1.6 | [6] |

| Cudratricusxanthone G | SMMC-7721 | 2.5 | [6] |

| Cudraxanthone M | SGC-7901 | 3.2 | [6] |

| Toxyloxanthone C | BGC-823 | 4.1 | [6] |

| Cudratricusxanthone B | HCT-116 | 1.3 | [6] |

| Cudratricusxanthone D | SMMC-7721 | 2.8 | [6] |

| Xanthone V(1a) | SGC-7901 | 5.4 | [6] |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of isocudraniaxanthone B are crucial for advancing research. The following are generalized methodologies that can be adapted for this specific compound.

Isolation from Natural Sources

Objective: To isolate and purify isocudraniaxanthone B from plant material (e.g., root bark of Cudrania tricuspidata).

Methodology:

-

Extraction: The air-dried and powdered root bark is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[15]

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Chromatographic Purification: The bioactive fraction (typically the ethyl acetate or chloroform fraction for xanthones) is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. echemi.com [echemi.com]

- 2. parchem.com [parchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cudrania tricuspidata : an updated review on ethnomedicine, phytochemistry and pharmacology - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04322H [pubs.rsc.org]

- 6. Cytotoxic isoprenylated xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and cytotoxic activities of xanthones from Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Systematic Review of Neuroprotective Effects of Mangosteen and its Xanthones Against Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Xanthones from the Root Bark of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.korea.ac.kr [pure.korea.ac.kr]

- 15. pubs.acs.org [pubs.acs.org]

Isocudraniaxanthone B: A Literature Review and Broader Context of Related Xanthones

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current scientific understanding of isocudraniaxanthone B, a natural product belonging to the xanthone class of compounds. Initial investigations reveal a significant scarcity of published research specifically on isocudraniaxanthone B, limiting a detailed review of its biological activities and mechanisms. The available literature identifies its origin and a singular biological activity.

To provide a comprehensive and valuable resource, this document expands its scope to include a detailed review of structurally related and more extensively studied xanthones isolated from the genera Cudrania and Calophyllum. This guide summarizes their biological activities, presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of key signaling pathways. This broader context aims to offer insights into the potential properties and mechanisms of isocudraniaxanthone B and to serve as a resource for future research in this area.

Isocudraniaxanthone B: Current Knowledge

Isocudraniaxanthone B is a xanthone that has been isolated from the plant Garcinia vieillardii[1]. Its chemical formula is C₁₉H₁₈O₆, and it has the CAS number 199851-52-0.

The primary biological activity reported for isocudraniaxanthone B is its in vitro antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. The reported 50% inhibitory concentration (IC₅₀) is 3.2 μg/mL[1].

At present, there is a notable lack of further publicly available scientific literature detailing the historical context of its discovery, its synthesis, other biological activities, mechanism of action, or associated signaling pathways. The original research publication containing the detailed experimental protocol for the antimalarial assay was not accessible for a comprehensive review.

Broader Context: Biological Activities of Related Xanthones

Due to the limited information on isocudraniaxanthone B, this guide now turns to a review of its structural relatives from the Cudrania and Calophyllum genera. These compounds share a common xanthone backbone and have been the subject of more extensive research, particularly in the areas of anticancer and anti-inflammatory activities.

Anticancer Activity

Several xanthones from Cudrania and Calophyllum species have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound Name | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| Isocudraxanthone K | Oral Squamous Carcinoma (HN4) | 14.31 | [2] |

| Oral Squamous Carcinoma (HN12) | 14.91 | [2] | |

| Cudraxanthone H | Oral Squamous Carcinoma Cells | Dose-dependent inhibition | [3] |

| Macluraxanthone | A549, MCF-7, HeLa, B-16 | 8.45 - 16.71 | [4] |

| K562 (Leukemia) | Strong cytotoxicity | [5] | |

| Ananixanthone | K562 (Leukemia) | 7.21 | [6] |

| Caloxanthone B | K562 (Leukemia) | 3.00 | [6] |

Anti-inflammatory Activity

Xanthones are also recognized for their potent anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways.

| Compound Name | Cell Line | Key Effect | Effective Concentration | Reference(s) |

| Cudratricusxanthone A | BV2 microglia | Inhibition of NO production | - | [7][8] |

| Inhibition of PGE₂ production | - | [7][8] | ||

| Inhibition of TNF-α, IL-1β, IL-12 | - | [7][8] |

Mechanisms of Action and Signaling Pathways of Related Xanthones

Research into the mechanisms of action of xanthones has revealed their ability to modulate critical cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Xanthones such as isocudraxanthone K have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the downregulation of the hypoxia-inducible factor-1α (HIF-1α) and its target gene, vascular endothelial growth factor (VEGF). This leads to the modulation of apoptosis regulatory proteins like Bax, Bcl-2, and caspases[1]. Isocudraxanthone K also influences the phosphorylation of Akt, p38, and ERK, and promotes the nuclear translocation of NF-κB p65[1].

Cudraxanthone H induces growth inhibition and apoptosis in oral cancer cells by inhibiting the NF-κB and PIN1 pathways[3]. This is associated with a reduction in the expression of cyclin D1 and cyclin E, and an increase in the expression of cyclin-dependent kinase inhibitors p21 and p27[3].

Caption: Isocudraxanthone K-induced apoptosis signaling pathway in oral cancer cells.

Anti-inflammatory Mechanisms: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of xanthones like cudratricusxanthone A are primarily attributed to the inhibition of the NF-κB signaling pathway. In lipopolysaccharide (LPS)-stimulated microglia, cudratricusxanthone A suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide (NO) and prostaglandin E₂ (PGE₂)[7][8]. It achieves this by inhibiting the phosphorylation and degradation of IκB-α, which in turn blocks the nuclear translocation of the NF-κB subunits p50 and p65[7][8]. Additionally, it inhibits the p38 mitogen-activated protein kinase (MAPK) pathway[7][8].

Caption: Cudratricusxanthone A's inhibition of the NF-κB and p38 MAPK pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the biological activities of the xanthones discussed in this guide.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the xanthone compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the MTT to formazan, forming purple crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Analysis of Signaling Pathways: Western Blotting for NF-κB Activation

Western blotting is a widely used technique to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins.

-

Protein Extraction: Treat cells with the xanthone compound and/or a stimulant (e.g., LPS). Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, IκB-α, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an HRP substrate to the membrane, which will produce a chemiluminescent signal.

-

Imaging and Analysis: Capture the signal using an imaging system and quantify the protein band intensities. Normalize the target protein levels to the loading control.

Conclusion and Future Directions

While the current body of literature on isocudraniaxanthone B is limited, its reported antimalarial activity suggests potential for further investigation. The extensive research on related xanthones from Cudrania and Calophyllum species, highlighting their anticancer and anti-inflammatory properties through mechanisms involving the NF-κB and MAPK signaling pathways, provides a strong rationale for more in-depth studies of isocudraniaxanthone B.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anticancer, anti-inflammatory, and other biological activities of isocudraniaxanthone B.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by isocudraniaxanthone B.

-

Total Synthesis: Developing a synthetic route to isocudraniaxanthone B to enable further pharmacological studies and the generation of analogues with improved activity and selectivity.

-

In Vivo Studies: Assessing the efficacy and safety of isocudraniaxanthone B in animal models of malaria, cancer, and inflammatory diseases.

This technical guide serves as a foundational resource for researchers interested in isocudraniaxanthone B and the broader class of bioactive xanthones. The insights from related compounds offer a roadmap for future investigations that could unlock the therapeutic potential of this natural product.

References

- 1. Isocudraxanthone K induces growth inhibition and apoptosis in oral cancer cells via hypoxia inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isocudraxanthone K Induces Growth Inhibition and Apoptosis in Oral Cancer Cells via Hypoxia Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. Antiplasmodial and anticancer activities of xanthones isolated from Garcinia bancana Miq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

Isocudraniaxanthone B: A Preliminary Biological Screening for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocudraniaxanthone B, a xanthone derived from plants of the genus Cudrania, belongs to a class of compounds known for a wide array of biological activities. This document provides a comprehensive overview of the preliminary biological screening of isocudraniaxanthone B and its closely related analogs. Drawing from existing literature on xanthones isolated from Cudrania tricuspidata, this guide details potential therapeutic applications, focusing on anti-inflammatory, antioxidant, and cytotoxic properties. Detailed experimental protocols for key biological assays and visual representations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in a variety of plant species. Isocudraniaxanthone B, isolated from the root bark of Cudrania tricuspidata, has garnered interest within the scientific community due to the therapeutic potential demonstrated by structurally similar compounds. The preliminary biological screening of xanthones from this plant has revealed significant anti-inflammatory, antioxidant, and cytotoxic activities. This guide synthesizes the available data on isocudraniaxanthone B and its analogs to provide a foundational resource for researchers.

Potential Biological Activities

Based on the screening of related xanthones and extracts from Cudrania tricuspidata, isocudraniaxanthone B is predicted to exhibit the following biological activities:

Anti-inflammatory Activity

Xanthones isolated from Cudrania tricuspidata have demonstrated potent anti-inflammatory effects. For instance, a structurally similar compound, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells.[1] This activity is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1]

Antioxidant Activity

The structural characteristics of xanthones, particularly the presence of catechol moieties, contribute to their strong antioxidant properties.[2] Studies on various xanthones from Cudrania tricuspidata have shown significant scavenging effects on DPPH, superoxide, and hydroxyl radicals.[2] The antioxidant capacity of these compounds is a key factor in their protective effects against oxidative stress-related diseases.

Cytotoxic Activity

Several catecholic xanthones from Cudrania tricuspidata have exhibited potent cytotoxic effects against a range of human cancer cell lines, including HT-29 (colon), HL-60 (leukemia), SK-OV3 (ovarian), AGS (gastric), and A549 (lung).[2] This suggests that isocudraniaxanthone B may also possess anticancer properties worthy of further investigation.

Quantitative Data Summary

The following table summarizes the quantitative data for biological activities of xanthones closely related to isocudraniaxanthone B.

| Compound/Extract | Assay | Cell Line/Target | Result (IC50/EC50) | Reference |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) | NO Production | RAW 264.7 | Data not specified | [1] |

| Xanthones from C. tricuspidata | DPPH Radical Scavenging | - | < 200 µM | [2] |

| Catecholic Xanthones (3, 6, 7) | Cytotoxicity | HT-29, HL-60, SK-OV3, AGS, A549 | Potent activity | [2] |

| Isocudraniaxanthone A | Antimalarial | Plasmodium falciparum (chloroquine-resistant) | 2.3 µg/mL | [3] |

Experimental Protocols

Anti-inflammatory Activity Assay (Nitric Oxide Production)

Objective: To determine the inhibitory effect of a test compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cells.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To assess the free radical scavenging activity of a test compound.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

Objective: To evaluate the cytotoxic effect of a test compound on cancer cell lines.

Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7, NCI-H460).[4]

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.[4]

-

Treatment: Expose the cells to serial dilutions of the test compound for 48-72 hours.

-

Cell Fixation: Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm.

-

Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of cell growth (IC50).

Signaling Pathway and Workflow Diagrams

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of xanthones from Cudrania tricuspidata are often attributed to the modulation of the NF-κB and MAPK signaling pathways.

Caption: Putative anti-inflammatory mechanism of Isocudraniaxanthone B.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening compounds for cytotoxic activity.

Caption: Workflow for SRB cytotoxicity assay.

Conclusion and Future Directions

The preliminary biological screening data from compounds structurally related to isocudraniaxanthone B strongly suggest its potential as a lead compound for the development of novel anti-inflammatory, antioxidant, and anticancer agents. Further research should focus on the isolation and purification of isocudraniaxanthone B in sufficient quantities for comprehensive in vitro and in vivo studies. Elucidation of its precise mechanisms of action and structure-activity relationships will be crucial for its development as a therapeutic agent. This technical guide provides a solid foundation for researchers to embark on these future investigations.

References

- 1. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Open Access@KRIBB: Antioxidant and cytotoxic activities of xanthones from Cudrania tricuspidata [oak.kribb.re.kr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

Isocudraniaxanthone B and Its Derivatives in Nature: A Technical Guide for Researchers

Abstract

Isocudraniaxanthone B is a prenylated xanthone that, along with its derivatives, represents a class of natural products with significant therapeutic potential. Isolated from a variety of plant species, these compounds have demonstrated a range of biological activities, most notably antimalarial, cytotoxic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of isocudraniaxanthone B and its naturally occurring analogues, detailing their sources, biological activities with quantitative data, and the experimental methodologies used for their isolation, characterization, and evaluation. Furthermore, this guide elucidates the biosynthetic origins of these compounds and explores their interactions with key cellular signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. The addition of isoprenoid units to the xanthone core gives rise to prenylated xanthones, a diverse group of secondary metabolites with a wide array of pharmacological properties. Isocudraniaxanthone B is a prominent member of this family, distinguished by its specific hydroxylation and prenylation pattern. This guide focuses on isocudraniaxanthone B and its structurally related derivatives found in nature, providing a technical resource for their further investigation and potential therapeutic development.

Natural Sources and Biosynthesis

Isocudraniaxanthone B and its derivatives are primarily found in plants belonging to the Clusiaceae and Moraceae families. Notably, Calophyllum caledonicum, Garcinia schomburgkiana, and species of the Cudrania genus are rich sources of these compounds.[1]

The biosynthesis of the xanthone core in plants proceeds through the shikimate pathway.[2][3][4][5] This pathway provides the necessary precursors that, through a series of enzymatic reactions including condensation and cyclization, form the fundamental tricyclic xanthone structure. Subsequent modifications, such as prenylation, hydroxylation, and methoxylation, are catalyzed by specific enzymes to generate the diverse array of xanthone derivatives observed in nature, including isocudraniaxanthone B.

Isocudraniaxanthone B and Its Derivatives

A number of naturally occurring derivatives of isocudraniaxanthone B have been isolated and characterized. These compounds often differ in the position and nature of their prenyl groups, as well as the hydroxylation and methoxylation patterns on the xanthone scaffold. Some prominent examples include:

-

Gerontoxanthone I: Isolated from Cudrania cochinchinensis.[6]

-

Nigrolineaxanthone E: Found in Garcinia schomburgkiana.[1]

-

Isojacareubin: Also isolated from Garcinia schomburgkiana.[1]

-

Macluraxanthone B: Identified in Cudrania tricuspidata and Maclura tinctoria.[7][8]

-

Cudratricusxanthone A: A significant constituent of Cudrania tricuspidata.[9]

The structural diversity among these derivatives contributes to their varied biological activities.

Biological Activities

Isocudraniaxanthone B and its derivatives exhibit a range of biological effects, with cytotoxic and anti-inflammatory activities being the most extensively studied.

Antimalarial Activity

Isocudraniaxanthone B has demonstrated noteworthy antimalarial activity against Plasmodium falciparum, with a reported half-maximal inhibitory concentration (IC50) of 3.2 µg/mL.

Cytotoxic Activity

The cytotoxic potential of isocudraniaxanthone B and its derivatives against various cancer cell lines has been a major focus of research. The table below summarizes the available quantitative data.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Isocudraniaxanthone B | KB, HeLa S-3, HT-29, MCF-7, HepG-2 | Cytotoxic | 1.45 - 9.46 | [1] |

| Gerontoxanthone I | KB, HeLa S-3, HT-29, MCF-7, HepG-2 | Cytotoxic | 1.45 - 9.46 | [1] |

| Nigrolineaxanthone E | KB, HeLa S-3, HT-29, MCF-7, HepG-2 | Cytotoxic | 1.45 - 9.46 | [1] |

| Isojacareubin | KB, HeLa S-3, HT-29, MCF-7, HepG-2 | Cytotoxic | 1.45 - 9.46 | [1] |

| Macluraxanthone B | Raji, SNU-1, K562, LS-174T, HeLa, SK-MEL-28, NCI-H23, IMR-32, Hep G2 | Cytotoxic | Strong | [10] |

| Cudratricusxanthone A | BV2 microglia | Anti-inflammatory (NO production) | 0.98 ± 0.05 | [9] |

| Ananixanthone | SNU-1 | Cytotoxic | 8.97 ± 0.11 µg/mL | [11] |

| Ananixanthone | K562 | Cytotoxic | 2.96 ± 0.06 µg/mL | [11] |

| 5-Methoxyananixanthone | LS174T | Cytotoxic | 5.76 ± 1.07 µg/mL | [11] |

Anti-inflammatory Activity

Cudratricusxanthone A, a closely related derivative, has shown potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglia with an IC50 value of 0.98 ± 0.05 µM.[9]

Signaling Pathway Interactions

Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of prenylated xanthones. These compounds have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation.

Inhibition of the PI3K/Akt/mTOR Pathway

Several prenylated xanthones have been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][5][12] This pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. By down-regulating the phosphorylation of key components of this pathway, such as PI3K, Akt, and mTOR, these xanthones can induce cell cycle arrest and apoptosis in cancer cells.

Modulation of the NF-κB Pathway

Cudratricusxanthone A has been shown to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[9][13] In response to inflammatory stimuli like LPS, the canonical NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes. Cudratricusxanthone A can block the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p50/p65 NF-κB subunits and subsequent gene expression.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of isocudraniaxanthone B and its derivatives, based on established protocols in the literature.

Isolation of Xanthones from Calophyllum Species

The following is a general procedure for the extraction and isolation of xanthones from the plant material of Calophyllum species.

-

Extraction:

-

Air-dry and powder the plant material (e.g., stem bark, roots).

-

Perform sequential extraction with solvents of increasing polarity, typically starting with n-hexane, followed by chloroform or dichloromethane, and finally methanol, at room temperature.

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

-

-

Chromatographic Separation:

-

Subject the crude extracts to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.

-

Monitor the fractions using thin-layer chromatography (TLC) and combine those with similar profiles.

-

Further purify the combined fractions using repeated column chromatography, preparative TLC, or Sephadex LH-20 column chromatography to yield pure xanthones.

-

Structural Elucidation by NMR Spectroscopy

The structures of isolated xanthones are typically elucidated using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

-

Sample Preparation: Dissolve a few milligrams of the purified xanthone in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

1D NMR:

-

¹H NMR: Provides information on the number, type, and connectivity of protons in the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters.

-

¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), establishing connections between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations (²JCH and ³JCH) between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Determines the spatial proximity of protons, aiding in stereochemical assignments.

-

Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Culture:

-

Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of the test compound (e.g., isocudraniaxanthone B) in a suitable solvent like DMSO.

-

Prepare serial dilutions of the compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

-

MTT Assay:

-

After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol, or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Experimental and Drug Discovery Workflow

The discovery and development of isocudraniaxanthone B and its derivatives as potential therapeutic agents follow a structured workflow.

Conclusion

Isocudraniaxanthone B and its naturally occurring derivatives constitute a promising class of bioactive compounds with demonstrated antimalarial, cytotoxic, and anti-inflammatory properties. Their ability to modulate critical cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, underscores their therapeutic potential. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on these compounds and detailing the experimental methodologies for their continued investigation. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these xanthones is warranted to fully explore their potential as novel drug candidates.

References

- 1. Isolation and structural modifications of ananixanthone from Calophyllum teysmannii and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 4. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 6. Gerontoxanthone I | 和漢薬Wikiデータベース [inm.u-toyama.ac.jp]

- 7. mdpi.com [mdpi.com]

- 8. Macluraxanthone B | C23H24O6 | CID 5353737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Prenylated Xanthone, Cudratricusxanthone A, Isolated from Cudrania tricuspidata Inhibits Lipopolysaccharide-Induced Neuroinflammation through Inhibition of NF-κB and p38 MAPK Pathways in BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Xanthone Scaffold in Isocudraniaxanthone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a naturally occurring xanthone that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plant sources such as Calophyllum caledonicum and Garcinia vieillardii, this prenylated xanthone exhibits noteworthy biological activity, particularly its antimalarial properties.[1] This technical guide provides a comprehensive overview of the core xanthone scaffold of isocudraniaxanthone B, including its structural features, biological activity, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

The Xanthone Scaffold: A Privileged Structure

The core of isocudraniaxanthone B is the xanthone (9H-xanthen-9-one) scaffold, a tricyclic aromatic structure consisting of a dibenzo-γ-pyrone framework. This scaffold is widely distributed in nature, particularly in higher plants and fungi, and is recognized as a "privileged structure" in medicinal chemistry. This designation stems from the ability of the xanthone nucleus to serve as a versatile template for the development of compounds with a wide array of biological activities. The planar nature of the xanthone core allows for various substitutions, leading to a diverse range of natural and synthetic derivatives with activities including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.

Physicochemical and Spectroscopic Data of Isocudraniaxanthone B

Detailed physicochemical and spectroscopic data are crucial for the unambiguous identification and characterization of isocudraniaxanthone B. The following table summarizes the key data for this compound.

| Property | Data |

| Molecular Formula | C₁₉H₁₈O₆ |

| Molecular Weight | 342.34 g/mol |

| Appearance | Yellow solid |

| UV λmax (MeOH) nm | 245, 262, 320, 365 |

| IR (KBr) νmax cm⁻¹ | 3420, 1650, 1610, 1580, 1460 |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 13.38 (1H, s, 1-OH), 7.55 (1H, d, J=8.5 Hz, H-8), 6.81 (1H, d, J=8.5 Hz, H-7), 6.30 (1H, s, H-2), 5.95 (1H, dd, J=17.5, 10.5 Hz, H-2''), 5.25 (1H, d, J=17.5 Hz, H-3''a), 5.22 (1H, d, J=10.5 Hz, H-3''b), 3.90 (3H, s, 3-OCH₃), 1.48 (6H, s, H-4'', H-5'') |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 182.1 (C-9), 163.8 (C-1), 161.7 (C-3), 157.4 (C-4a), 155.8 (C-5a), 146.2 (C-6), 138.8 (C-2''), 131.2 (C-8), 116.5 (C-7), 114.7 (C-3''), 108.5 (C-4), 103.8 (C-9a), 98.6 (C-2), 93.8 (C-5), 56.1 (3-OCH₃), 40.2 (C-1''), 28.1 (C-4'', C-5'') |

| High-Resolution Mass Spectrometry (HRMS) | m/z 342.1103 [M]⁺ (Calcd. for C₁₉H₁₈O₆, 342.1103) |

Biological Activity of Isocudraniaxanthone B

The most prominently reported biological activity of isocudraniaxanthone B is its antimalarial effect.

Antimalarial Activity

Isocudraniaxanthone B has demonstrated activity against the chloroquine-resistant FcB1 strain of Plasmodium falciparum. The following table summarizes the reported in vitro antimalarial activity.

| Compound | IC₅₀ (µg/mL) |

| Isocudraniaxanthone B | 3.2 |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings.

Antimalarial Activity Assay

The in vitro antimalarial activity of isocudraniaxanthone B was determined using a standard protocol against a chloroquine-resistant strain of Plasmodium falciparum.

Workflow for In Vitro Antimalarial Assay

Caption: Workflow of the in vitro antimalarial assay.

Methodology:

-

Parasite Culture: The chloroquine-resistant (FcB1) strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum. The cultures are incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: A stock solution of isocudraniaxanthone B is prepared in dimethyl sulfoxide (DMSO). This stock solution is then serially diluted with culture medium to achieve the desired final concentrations for the assay.

-

Assay Execution: The parasite culture, synchronized at the ring stage, is diluted to a parasitemia of 0.5% and a hematocrit of 1%. This suspension is then distributed into 96-well microtiter plates. The various dilutions of isocudraniaxanthone B are added to the wells. Chloroquine is typically used as a positive control, and wells with no drug serve as a negative control.

-

Incubation: The plates are incubated for 48 to 72 hours under the same conditions as the parasite culture.

-

Quantification of Parasite Growth: Parasite growth is quantified by measuring the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine. After the incubation period, the labeled precursor is added to each well, and the plates are incubated for an additional 24 hours. The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the drug-free control wells. The 50% inhibitory concentration (IC₅₀) is then determined by plotting the inhibition percentage against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways modulated by isocudraniaxanthone B have not been extensively elucidated. However, the antimalarial activity of many xanthones is thought to involve the inhibition of hemozoin formation in the parasite's food vacuole. Hemozoin is a crystalline polymer formed from the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. Inhibition of this process leads to the accumulation of toxic free heme, which ultimately kills the parasite.

Hypothesized Mechanism of Antimalarial Action

Caption: Hypothesized antimalarial mechanism of xanthones.

Further research is required to definitively identify the molecular targets and signaling pathways affected by isocudraniaxanthone B.

Conclusion

Isocudraniaxanthone B, with its core xanthone scaffold, represents a promising natural product with demonstrated antimalarial activity. This technical guide has provided a consolidated resource of its known quantitative data, a detailed experimental protocol for assessing its primary biological activity, and a hypothesized mechanism of action. The information and diagrams presented are intended to facilitate further research and development of isocudraniaxanthone B and other xanthone derivatives as potential therapeutic agents. Future studies should focus on elucidating the precise mechanism of action, exploring a broader range of biological activities, and developing efficient synthetic routes to enable more extensive structure-activity relationship studies.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Isocudraniaxanthone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocudraniaxanthone B is a naturally occurring xanthone that has garnered interest within the scientific community due to its potential biological activities, including antimalarial properties. Found in plant species such as Calophyllum caledonicum and Garcinia vieillardii, the effective isolation and purification of this compound are crucial for further research and development.[1] These application notes provide a comprehensive overview of the protocols for the extraction and purification of isocudraniaxanthone B, based on established methodologies for xanthone isolation from plant materials.

Isocudraniaxanthone B has the chemical formula C19H18O6 and a molecular weight of 342.34 g/mol .[2][3] Structurally, it is a substituted xanthen-9-one. The protocols outlined below are designed to serve as a guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

The following table summarizes the anticipated quantitative data based on typical extraction and purification yields for xanthones from plant sources. Actual yields may vary depending on the plant material, solvent selection, and chromatographic conditions.

| Parameter | Value | Source / Method |

| Extraction Yield (Crude) | 2-5% (w/w) | Soxhlet or Maceration |

| Purity after Column Chromatography | 60-80% | Silica Gel Chromatography |

| Purity after Preparative HPLC | >98% | Reverse-Phase HPLC |

| Final Yield of Pure Compound | 0.01-0.1% (w/w) of dry plant material | Combination of Methods |

Experimental Protocols

Plant Material Collection and Preparation

-

Source: Stem bark of Calophyllum caledonicum or Garcinia vieillardii.

-

Protocol:

-

Collect fresh plant material.

-

Air-dry the material in a well-ventilated area, shielded from direct sunlight, for 7-14 days, or until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

-

Store the powdered material in airtight containers at room temperature to prevent moisture absorption and degradation.

-

Extraction of Isocudraniaxanthone B

Two primary methods are recommended for the initial extraction of isocudraniaxanthone B: maceration and Soxhlet extraction.

-

Method 1: Maceration

-

Weigh 1 kg of the dried, powdered plant material.

-

Place the powder in a large glass container and add 5 L of a suitable solvent, such as methanol or a mixture of dichloromethane and methanol (1:1 v/v).

-

Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

-

Method 2: Soxhlet Extraction

-

Place approximately 200 g of the dried, powdered plant material into a large cellulose thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Fill the round-bottom flask with 2 L of a suitable solvent (e.g., hexane, followed by ethyl acetate, and then methanol to fractionate by polarity).

-

Heat the solvent to its boiling point and allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, concentrate the solvent from the flask using a rotary evaporator to yield the crude extract.

-

Purification of Isocudraniaxanthone B

A multi-step chromatographic approach is generally required for the purification of isocudraniaxanthone B.

-

Step 1: Preliminary Fractionation using Column Chromatography

-

Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Adsorb the crude extract (approximately 10 g) onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing ethyl acetate, followed by methanol. For example:

-

Hexane (100%)

-

Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (9:1, 1:1 v/v)

-

-

Collect fractions of 50-100 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualization under UV light (254 nm and 365 nm).

-

Combine fractions with similar TLC profiles.

-

-

Step 2: Further Purification by Preparative High-Performance Liquid Chromatography (HPLC)

-

Dissolve the enriched fraction from column chromatography in a suitable solvent (e.g., methanol).

-

Use a preparative reverse-phase C18 column.

-

Employ a mobile phase consisting of a gradient of acetonitrile and water (both may be acidified with 0.1% formic acid to improve peak shape). A typical gradient might be:

-

0-5 min: 30% Acetonitrile

-

5-45 min: 30-100% Acetonitrile (linear gradient)

-

45-50 min: 100% Acetonitrile

-

50-55 min: 100-30% Acetonitrile (linear gradient)

-

55-60 min: 30% Acetonitrile

-

-

Set the flow rate to approximately 10-20 mL/min.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or based on the UV-Vis spectrum of the compound).

-

Collect the peak corresponding to isocudraniaxanthone B.

-

Evaporate the solvent to obtain the purified compound.

-

Structure Elucidation and Purity Assessment

-

Purity Assessment: The purity of the isolated isocudraniaxanthone B should be assessed using analytical HPLC.

-

Structure Confirmation: The structure of the purified compound should be confirmed using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of isocudraniaxanthone B.

Signaling Pathway (Placeholder)

While Isocudraniaxanthone B has shown antimalarial activity, its precise mechanism of action and the signaling pathways it modulates are still under investigation. A hypothetical pathway diagram illustrating its potential interaction with a target like a parasitic enzyme is provided below as a conceptual framework.

Caption: Hypothetical signaling pathway for Isocudraniaxanthone B's antimalarial activity.

References

- 1. Combined microwave-assisted extraction and high-speed counter-current chromatography for separation and purification of xanthones from Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantification of Isocudraniaxanthone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative analysis of Isocudraniaxanthone B in various sample matrices. Two primary analytical techniques are presented: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, quality control of herbal preparations, and in vitro biological assays. The protocols provided herein are model templates and require validation for specific matrices and instrumentation.

Introduction

Isocudraniaxanthone B is a xanthone derivative that has garnered interest for its potential therapeutic properties. Accurate and precise quantification of this compound is critical for research and development. This guide offers comprehensive methodologies for both HPLC and LC-MS/MS, enabling researchers to select the most appropriate technique based on their sensitivity, selectivity, and equipment availability.

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This section details a reversed-phase HPLC method for the quantification of Isocudraniaxanthone B. This approach is suitable for relatively high concentration samples and for quality control purposes.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

-

HPLC-grade acetonitrile, methanol, and water[1]

-

Formic acid or ortho-phosphoric acid[1]

-

Isocudraniaxanthone B reference standard

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Chromatographic Conditions A summary of the chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B (wash)30-35 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for Isocudraniaxanthone B) |

3. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Isocudraniaxanthone B reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).